3-Fluoro-2-isobutoxybenzaldehyde

Description

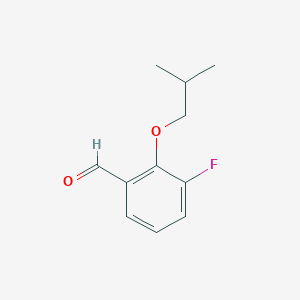

3-Fluoro-2-isobutoxybenzaldehyde is a fluorinated aromatic aldehyde characterized by a fluorine atom at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 2-position of the benzaldehyde scaffold. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents, which influence its reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3-fluoro-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBTURGHIGPGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-2-isobutoxybenzaldehyde is an organic compound characterized by a fluorine atom and an isobutoxy group attached to a benzaldehyde structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with specific molecular targets.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H13F1O2

- Molecular Weight : 198.22 g/mol

This compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it a versatile candidate for further biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The presence of the fluorine atom and the isobutoxy group may enhance the compound's binding affinity, leading to various biological effects.

Potential Targets:

- Enzymatic Interactions : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with specific receptors, influencing signaling pathways related to cellular functions.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various assays and experimental models.

In Vitro Studies

In vitro assays have demonstrated the compound's potential antibacterial and antifungal properties. For instance:

| Activity | Organism Tested | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition observed |

| Antifungal | Candida albicans | Moderate inhibition |

These results suggest that this compound may possess significant antimicrobial properties, warranting further investigation into its therapeutic potential.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the efficacy of this compound against various Gram-positive and Gram-negative bacteria.

- Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Case Study on Enzyme Inhibition :

- Research focused on the compound's ability to inhibit specific enzymes related to metabolic disorders.

- The findings revealed that at certain concentrations, the compound effectively inhibited enzyme activity by up to 70%, suggesting potential applications in treating metabolic diseases.

Comparison with Similar Compounds

The following analysis compares 3-Fluoro-2-isobutoxybenzaldehyde with four analogs:

3-Fluoro-2-hydroxybenzaldehyde (CAS 394-50-3)

3-Benzyloxy-2-fluorobenzaldehyde (CAS 103438-90-0)

2-Fluoro-4-hydroxybenzaldehyde (CAS 394-32-1)

5′-Fluoro-2′-hydroxyacetophenone (CAS 405-05-0)

Structural and Physical Properties

Key Observations:

- Substituent Effects : Replacing hydroxyl (-OH) with isobutoxy (-O-iC₄H₉) increases molecular weight and lipophilicity, reducing polarity and water solubility. This modification is advantageous in synthetic applications requiring organic-phase compatibility .

- Fluorine Positioning : Fluorine at the 3-position (meta to aldehyde) exerts an electron-withdrawing effect, activating the ring for electrophilic substitution at specific positions, whereas fluorine at the 2-position (ortho to aldehyde) may deactivate the ring .

Preparation Methods

Direct Fluorination and Subsequent Functionalization

One classical approach to prepare fluorinated salicylaldehydes (ortho-hydroxybenzaldehydes) involves the Kolbe-Schmidt reaction on fluorophenols, followed by reduction and functional group transformations. However, this method is complex and involves hazardous reagents such as mercury amalgam and high-pressure CO2 equipment, limiting its industrial applicability.

Boron Oxide-Mediated Formylation of Fluorophenols

A more practical and documented method involves the reaction of ortho-fluorophenol with boron oxide in the presence of an azeotropic solvent (e.g., xylene) to form a boron complex, followed by addition of a formaldehyde source (formaldehyde, paraformaldehyde, or trioxane). This leads to ortho-formylation yielding 3-fluorosalicylaldehyde with moderate yields (~25%) under controlled heating and stirring conditions.

| Parameter | Value/Condition |

|---|---|

| Starting material | Ortho-fluorophenol (1.0 mole) |

| Boron compound | Boron oxide (0.5 mole) |

| Solvent | Xylene (200 mL) |

| Temperature | 140–145 °C (initial), 90–115 °C (formaldehyde addition) |

| Reaction time | 23 hours (initial), 16 hours (formylation) |

| Formaldehyde source | Trioxane (0.33 mole) |

| Yield | ~24.8% corrected yield |

This method avoids hazardous fluorination steps and expensive catalysts but requires long reaction times and careful water removal.

Fluorophenol Intermediate Synthesis

Since 3-fluoro-2-isobutoxybenzaldehyde requires a fluorophenol intermediate, the preparation of 3-fluorophenol is critical. A patented industrial method uses m-aminophenol as a starting material, which undergoes diazotization and fluorination with anhydrous hydrofluoric acid and potassium nitrite under controlled temperatures (−10 to 25 °C) in organic solvents like toluene or fluorobenzene. This process yields 3-fluorophenol with purity >99% and is scalable for industrial production.

Summary of 3-Fluorophenol Preparation Conditions:

| Step | Conditions/Details |

|---|---|

| Raw material | m-Aminophenol |

| Solvent | Toluene, fluorobenzene, fluorotoluene, pyridine |

| Fluorinating agent | Anhydrous hydrofluoric acid |

| Diazotization reagent | Potassium nitrite |

| Temperature range | 20–25 °C (fluorination), −10 to −5 °C (diazotization) |

| Molar ratios | Aminophenol:HF = 1:3–3.5; Aminophenol:KNO2 = 1:1.05–1.25 |

| Purification | Aqueous neutralization, organic solvent extraction, vacuum distillation |

| Yield and purity | High purity (>99%), industrial scale feasible |

This method is preferred for industrial synthesis due to safety considerations and environmental compliance.

Introduction of Isobutoxy Group

The isobutoxy substituent is typically introduced via nucleophilic aromatic substitution or etherification of the corresponding hydroxy group on the fluorinated benzaldehyde intermediate. While specific detailed procedures for this compound are scarce, analogous methods involve:

- Conversion of the hydroxy group to a leaving group (e.g., tosylate) followed by reaction with isobutanol or isobutoxide salts.

- Direct Williamson ether synthesis using the phenol and isobutyl halide under basic conditions.

These methods require careful control to avoid side reactions with the aldehyde group.

Comparative Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages | Yield/Notes |

|---|---|---|---|---|---|

| Kolbe-Schmidt on fluorophenol | Ortho-fluorophenol | CO2 under high pressure, sodium amalgam reduction | Established method | High pressure, mercury use | Low yield, hazardous |

| Boron oxide formylation | Ortho-fluorophenol, boron oxide | Xylene solvent, trioxane, 90–145 °C, 23+16 h | Avoids hazardous reagents | Long reaction times, moderate yield | ~25% yield of 3-fluorosalicylaldehyde |

| Diazotization-fluorination | m-Aminophenol | Anhydrous HF, KNO2, toluene solvent, low temp | Industrial scale, high purity | Requires handling HF and diazonium | High purity 3-fluorophenol |

| Etherification (isobutoxy group) | Fluorinated hydroxybenzaldehyde | Isobutyl halide or isobutanol, base | Straightforward ether formation | Aldehyde sensitivity requires care | Dependent on conditions |

Research Findings and Practical Considerations

- The boron oxide-mediated formylation is a valuable laboratory-scale method for preparing 3-fluorosalicylaldehyde, a close analog to the target compound, but with limited yield and long reaction times.

- Industrial preparation of the fluorophenol intermediate via diazotization and fluorination of m-aminophenol is well-documented and optimized for safety and environmental compliance.

- Installation of the isobutoxy group generally follows standard etherification protocols, but specific optimization for this compound is necessary to protect the aldehyde function.

- No single-step synthesis of this compound is reported; rather, multi-step sequences involving fluorophenol preparation, formylation, and etherification are standard.

- Safety concerns around fluorination steps and handling of hydrofluoric acid dictate the choice of method in industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.